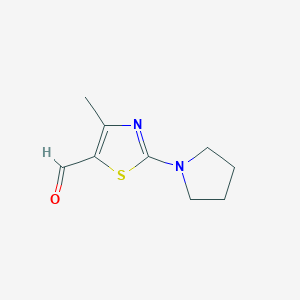

4-Methyl-2-Pyrrolidin-1-yl-thiazol-5-carbaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde is a heterocyclic organic compound that features a thiazole ring substituted with a pyrrolidine group and a formyl group

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with a variety of biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common practice in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—can increase the three-dimensional (3d) coverage of the molecule , which could potentially influence its action in different environments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine and formyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions introduce the pyrrolidine group through nucleophilic substitution or addition reactions. The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The pyrrolidine group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid.

Reduction: 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde: Similar structure but lacks the methyl group.

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-methanol: Similar structure but with a hydroxymethyl group instead of a formyl group.

Uniqueness

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde is unique due to the presence of both the pyrrolidine and formyl groups, which can influence its reactivity and potential applications. The combination of these functional groups can enhance its biological activity and make it a valuable compound for various research and industrial purposes.

Biologische Aktivität

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article will delve into its mechanisms of action, biological activities, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde features a thiazole ring substituted with a pyrrolidine group and a formyl group. The presence of these functional groups is believed to enhance its reactivity and biological activity, making it a valuable compound for various applications in scientific research and drug development.

The biological activity of 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde is primarily attributed to its structural components:

- Pyrrolidine Ring : This moiety contributes to the stereochemistry of the molecule, allowing for efficient exploration of pharmacophore space due to sp³-hybridization. It is known to interact with various biological targets, influencing their activity.

- Thiazole Ring : The thiazole structure is associated with multiple biological activities, including antimicrobial and anticancer properties. Its electron-withdrawing characteristics can enhance the reactivity of adjacent functional groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde. Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde | HepG2 (liver cancer) | 1.61 ± 1.92 | |

| Analog 1 | A431 (skin cancer) | 1.98 ± 1.22 | |

| Analog 2 | U251 (glioblastoma) | <20 |

The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can significantly impact its anticancer efficacy. For instance, the introduction of electron-donating groups has been shown to enhance activity against specific cancer types.

Anticonvulsant Activity

In addition to its anticancer properties, thiazole derivatives have also been investigated for their anticonvulsant effects. A study demonstrated that certain analogs exhibited promising anticonvulsant activity in animal models.

Table 2: Anticonvulsant Activity Data

| Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|---|

| 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde | PTZ-induced seizures | 18.4 | 170.2 | 9.2 |

The SAR analysis indicated that the presence of specific substituents on the pyrrolidine and thiazole rings could enhance anticonvulsant activity, suggesting a potential pathway for drug development targeting seizure disorders.

Case Studies

Several case studies have explored the therapeutic applications of thiazole-based compounds:

- Case Study on HepG2 Cell Line : A study assessed the cytotoxicity of various thiazole derivatives against HepG2 cells using MTT assays. The results indicated that modifications at the thiazole ring significantly influenced cytotoxicity, with some derivatives achieving IC50 values lower than standard chemotherapeutics such as doxorubicin .

- Anticonvulsant Efficacy in Animal Models : Research utilizing PTZ-induced seizure models revealed that specific analogs derived from thiazoles demonstrated significant protective effects against seizures, with favorable ED50 and TD50 ratios indicating potential for clinical application in treating epilepsy .

Eigenschaften

IUPAC Name |

4-methyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-7-8(6-12)13-9(10-7)11-4-2-3-5-11/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVLKNBDLGAADH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCCC2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.